3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one
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Overview
Description
3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is characterized by its unique structure, which includes a benzimidazole moiety linked to an azetidine ring and a piperidinone group. The presence of these functional groups contributes to its potential biological activities and applications in various scientific research areas.
Preparation Methods
The synthesis of 3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of imines with 3,3-dimethylacryloyl chloride under Staudinger reaction conditions, using triethylamine as the base . This method allows for the formation of the azetidine ring, which is a crucial component of the compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.
Chemical Reactions Analysis
3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The benzimidazole and azetidine rings can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Industry: Its synthetic versatility allows for the creation of various derivatives, which can be explored for different industrial applications.
Mechanism of Action
The mechanism of action of 3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to disruption of microtubule dynamics . This mechanism is crucial for its antiproliferative effects in cancer cells, as it interferes with cell division and induces cell cycle arrest.
Comparison with Similar Compounds
3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one can be compared with other compounds that possess similar structural features, such as:
Combretastatin A-4 (CA-4): Both compounds target the colchicine-binding site on tubulin, but this compound has a β-lactam (azetidinone) scaffold instead of the ethylene bridge found in CA-4.
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidinone ring but differs in the substituents attached to the ring, which can influence its biological activity.
3-Allylazetidin-2-one: Similar to the previous compound, it has an azetidinone ring with different substituents, affecting its chemical and biological properties.
Properties
IUPAC Name |
3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-12(2)17-20-14-6-3-4-7-15(14)22(17)13-10-21(11-13)16-8-5-9-19-18(16)23/h3-4,6-7,12-13,16H,5,8-11H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPZVCVZNXSLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4CCCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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